molecular formula C23H31N3O4S B2651414 N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878057-57-9

N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2651414
CAS No.: 878057-57-9
M. Wt: 445.58
InChI Key: DDEBHACWGKEUBL-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with the CAS Number 878057-57-9 and a molecular formula of C23H31N3O4S . It has a molecular weight of approximately 445.57 g/mol . This chemical features a complex structure that incorporates an indole ring system, a piperidine moiety, and a sulfonylacetamide group linked to a cyclohexyl ring . Compounds containing indole and acetamide scaffolds are of significant interest in modern medicinal chemistry for the design and development of novel pharmaceutical agents . As a specialized research chemical, it serves as a valuable building block or intermediate in drug discovery efforts, particularly in the synthesis and screening of new molecules with potential biological activity . Its structure suggests potential for interaction with various enzymatic targets, making it a candidate for use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-cyclohexyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c27-22(24-18-9-3-1-4-10-18)17-31(29,30)21-15-26(20-12-6-5-11-19(20)21)16-23(28)25-13-7-2-8-14-25/h5-6,11-12,15,18H,1-4,7-10,13-14,16-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEBHACWGKEUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Sulfonylation: The sulfonyl group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Acylation: The final step involves the acylation of the sulfonylated indole with an acyl chloride or anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The table below highlights key structural differences and pharmacological implications:

Compound Name / Identifier Key Structural Features Target/Activity Reference Evidence
Target Compound Sulfonyl group, 2-oxo-piperidinyl-ethyl, N-cyclohexyl acetamide Suspected TLR4 modulation or CYP51 inhibition
N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide (CH-PIATA) Pentyl group on indole-N, no sulfonyl/piperidinyl Controlled substance; likely cannabinoid receptor interaction
N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide (CH-FUBIATA) 4-fluorobenzyl on indole-N, no sulfonyl Analogue of synthetic cannabinoids; psychoactive effects
Compound 2 () Sulfonyl group, pyrimido[5,4-b]indole core TLR4-selective agonist; oxidation state (sulfonyl vs. sulfinyl) affects potency
Non-azole CYP51 inhibitors () Indole-3-yl acetamide with pyridin-4-ylamino or chlorobenzoyl groups Antiprotozoal activity via CYP51 inhibition
Combination therapy compound () Diazepinoindole core, cyclohexyl acetamide Anticancer activity in combination therapies

Pharmacological and Physicochemical Comparisons

  • Target Compound vs. However, these groups may enhance solubility and target specificity for enzymes like CYP51 or TLR4 .
  • Sulfonyl vs. Sulfinyl () : Compound 2 (sulfonyl) exhibits higher oxidation stability and possibly stronger hydrogen-bonding capacity than its sulfinyl counterpart (Compound 3), which may improve receptor-binding affinity .
  • Piperidinyl vs. Pyridinyl Groups () : The target’s piperidinyl-oxoethyl group could offer better metabolic stability compared to pyridine-containing analogues, which are prone to rapid oxidation .

Biological Activity

N-cyclohexyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18H24N4O3S
  • Molecular Weight : 372.47 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The indole sulfonamide moiety is known to interact with various targets, including:

  • Cyclooxygenase (COX) : It has been suggested that compounds with similar structures exhibit COX inhibitory activity, which is crucial for anti-inflammatory effects .
  • Kinase Inhibition : Preliminary studies indicate potential inhibitory effects on kinases involved in cancer cell proliferation .

Anticancer Activity

Recent studies have demonstrated that this compound shows promise as an anticancer agent. In vitro assays have shown:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)6.5Inhibition of cell cycle progression

These results suggest that the compound may effectively inhibit tumor growth by inducing apoptosis and preventing cell cycle progression.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies have indicated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting a mechanism involving COX inhibition and modulation of inflammatory pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Lung Cancer : A study involving A549 cells showed a significant reduction in cell viability upon treatment with the compound, correlating with increased levels of apoptotic markers.
  • Breast Cancer Model : In vivo studies using MCF7 xenografts in mice demonstrated that administration of the compound led to a marked decrease in tumor size compared to controls, supporting its potential as an effective therapeutic agent.

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